molecular formula C7H10N2O B1172051 TRIS(ACETYLACETONATO)RUTHENIUM(LLL) CAS No. 14084-93-6

TRIS(ACETYLACETONATO)RUTHENIUM(LLL)

Cat. No.: B1172051
CAS No.: 14084-93-6
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Description

Tris(acetylacetonato)ruthenium(III), or [Ru(acac)₃], is a β-diketonato complex where ruthenium(III) is coordinated by three acetylacetonate (acac) ligands. This octahedral complex exhibits notable thermal stability, redox activity, and photophysical properties, making it valuable in catalysis, photoresponsive materials, and biomedical research . Its electronic structure allows for ligand-based redox processes, while the robust Ru-O bonds contribute to its stability under acidic and oxidative conditions .

Properties

CAS No.

14084-93-6

Molecular Formula

C7H10N2O

Synonyms

TRIS(ACETYLACETONATO)RUTHENIUM(LLL)

Origin of Product

United States

Scientific Research Applications

Catalytic Applications

Tris(acetylacetonato)ruthenium(III) serves as a catalyst in several chemical reactions due to its unique electronic properties and stability.

Key Reactions:

  • Hydrogenation Reactions: Ru(acac)₃ has been utilized in the hydrogenation of alkenes and alkynes, demonstrating high selectivity and efficiency. Studies indicate that it can catalyze the hydrogenation of a variety of substrates under mild conditions, making it a valuable catalyst in organic synthesis .
  • C-C Bond Formation: The compound is effective in promoting C-C bond formation reactions, particularly in the synthesis of complex organic molecules. Its ability to facilitate the coupling of aryl halides with alkenes has been documented extensively .

Table 1: Catalytic Performance of Tris(acetylacetonato)ruthenium(III)

Reaction TypeSubstrate TypeConditionsYield (%)Reference
HydrogenationAlkenesMild conditions85-95
C-C Bond FormationAryl HalidesRoom temperature70-90
Cross-CouplingVariousVaries by substrate60-80

Material Science Applications

In materials science, tris(acetylacetonato)ruthenium(III) is employed in the development of thin films and nanostructures.

Thin Film Deposition:

  • Metal Organic Chemical Vapor Deposition (MOCVD): Ru(acac)₃ is used as a precursor for the deposition of ruthenium films through MOCVD processes. This application is crucial for creating thin films in microelectronics and optoelectronics .

Nanostructured Materials:

  • The compound has been explored for synthesizing ruthenium nanoparticles, which exhibit unique catalytic properties and can be utilized in various applications including sensors and drug delivery systems.

Biological Applications

Tris(acetylacetonato)ruthenium(III) has garnered attention for its potential biological applications, particularly in medicinal chemistry.

Anticancer Activity:

  • Recent studies have indicated that Ru(acac)₃ exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Biomolecular Probes:

  • The compound has been used as a fluorescent probe in biological imaging. Its ability to coordinate with biomolecules allows for the visualization of cellular processes through techniques such as fluorescence microscopy .

Case Studies

Case Study 1: Catalytic Hydrogenation
A study demonstrated the effectiveness of tris(acetylacetonato)ruthenium(III) in hydrogenating unsaturated fatty acids. The reaction was conducted under mild conditions (30°C, atmospheric pressure), yielding over 90% conversion with high selectivity towards the desired product .

Case Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines showed that treatment with Ru(acac)₃ resulted in significant cell death compared to untreated controls. The study highlighted the compound's potential as a chemotherapeutic agent due to its selective toxicity towards cancer cells while sparing normal cells .

Chemical Reactions Analysis

Thermal Decomposition

Ru(acac)₃ decomposes in air via distinct stages :

  • Unirradiated : Single-step decomposition (210–280°C) forming RuO₂ .

  • Gamma-irradiated : Multi-stage decomposition (200–320°C) with volatile Ru species .

Thermal Decomposition Parameters

ConditionTemperature Range (°C)Major ProductsWeight Loss (%)
Unirradiated210–280RuO₂, CO₂, H₂O~95
Gamma-irradiated200–320RuO₂, volatile Ru100

Base Hydrolysis

In alkaline solutions, Ru(acac)₃ undergoes hydrolysis:

  • Rate equation : First-order dependence on [OH⁻] .

  • Rate constant : k=8.01×106mol1s1k=8.01\times 10^{-6}\,\text{mol}^{-1}\,\text{s}^{-1} at 37°C .

Comparison with Tc(acac)₃ Hydrolysis

ComplexRate Lawk(mol1s1)k\,(\text{mol}^{-1}\,\text{s}^{-1})Mechanism
Ru(acac)₃k[OH][Ru]k[\text{OH}^-][\text{Ru}]8.01×1068.01\times 10^{-6}SN2
Tc(acac)₃k1[OH]+k2[OH]2k_1[\text{OH}^-]+k_2[\text{OH}^-]^21.67×1051.67\times 10^{-5}Mixed

Ligand Displacement

Ru(acac)₃ reacts with stronger-field ligands (e.g., MeCN) under acidic conditions to form intermediates like [Ru(acac)₂(MeCN)₂]⁺ .

Electrochemical Behavior

  • Redox potentials : Ru(acac)₃ exhibits quasi-reversible Ru(III)/Ru(II) transitions in non-aqueous solvents .

  • Spectroscopic shifts : UV-Vis absorption at 480 nm correlates with Ru oxidation state .

Kinetics of Ligand Exchange

In Hacac solvent, Ru(acac)₃ undergoes ligand exchange with k0=9.5×105s1k_0=9.5\times 10^{-5}\,\text{s}^{-1} at 158°C . Activation parameters suggest an associative mechanism (Δ‡H = 85 kJ/mol, Δ‡S = −45 J/mol·K) .

Stability and Chirality

  • Thermal inversion : Mononuclear Ru(acac)₂(L-LH) complexes show axial chirality inversion in chloroform (k=0.13h1k=0.13\,\text{h}^{-1}) .

  • Dinuclear complexes : No inversion observed, indicating steric stabilization .

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Coordination Geometry Metal Oxidation State Key Electronic Features
Tris(acetylacetonato)ruthenium(III) Octahedral Ru(III) Ligand-to-metal charge transfer (LMCT), high thermal stability
Tris(acetylacetonato)cobalt(III) Octahedral Co(III) Stronger d-d transitions, lower LMCT efficiency compared to Ru(III)
Tris(acetylacetonato)technetium(V) Octahedral Tc(V) Higher electrophilicity, faster hydrolysis kinetics
PDTA-ruthenium(III) ([Ru(PDTA)Cl₂]) Distorted octahedral Ru(III) Enhanced aqueous solubility, antitumor activity via DNA interaction

Key Insights :

  • Ru(acac)₃ vs. Co(acac)₃ : The Ru(III) complex exhibits superior LMCT efficiency, enabling applications in light-driven processes like chiral nematic liquid crystal modulation . Co(III) analogs lack comparable photoresponsiveness.
  • Ru(acac)₃ vs. Tc(acac)₃ : The Tc(V) complex hydrolyzes rapidly under basic conditions, whereas Ru(acac)₃ retains structural integrity, highlighting Ru(III)’s stability for catalytic reuse .
  • Ru(acac)₃ vs. PDTA-Ru(III) : PDTA ligands enhance biological activity (e.g., antitumor properties) but reduce thermal stability compared to acac-based complexes .

Key Insights :

  • Ru(acac)₃ outperforms Cr(III) and La(III) analogs in liquid crystal applications due to its tunable LMCT transitions and chiral induction capabilities .
  • La(III) complexes excel in magnetic resonance imaging (MRI) but lack catalytic versatility .
  • Ru(acac)₃’s stability under physiological conditions makes it more viable for biomedical applications than hydrolytically unstable Tc(V) analogs .

Stability and Reactivity

Compound Hydrolysis Resistance (pH 7–9) Thermal Decomposition (°C) Redox Potentials (E₁/₂ vs. SHE, V)
Tris(acetylacetonato)ruthenium(III) High (no decomposition in 24 h) 280–300 +0.45 (Ru³⁺/Ru²⁺)
PDTA-ruthenium(III) Moderate (partial hydrolysis in 12 h) 220–240 +0.38 (Ru³⁺/Ru²⁺)
Tris(acac)technetium(V) Low (full hydrolysis in 1 h) 190–210 +0.72 (Tc⁵⁺/Tc⁴⁺)

Key Insights :

  • Ru(acac)₃’s high thermal stability (decomposition >280°C) surpasses PDTA-Ru(III) and Tc(V) analogs, enabling high-temperature catalytic reactions .

Preparation Methods

Incremental Alkali Addition

A pivotal advancement emerged from patent JP H07324093A (1995), which introduced stepwise alkali addition to mitigate ruthenium black formation. By gradually neutralizing the reaction mixture with potassium hydroxide (KOH) or sodium bicarbonate (NaHCO₃), this method prevents localized high pH zones that destabilize Ru(III). For example, Example 2 of the patent achieved an 88% yield by performing four sequential neutralization-reaction cycles, compared to 49% in prior single-step methods.

Solvent and Temperature Control

Refluxing in aqueous or mixed solvents at 60–100°C ensures complete ligand coordination. The patent advocates 100°C reflux for 2 hours per cycle, enhancing reaction kinetics without decomposing acetylacetonate ligands. By contrast, prolonged heating above 100°C risks ligand degradation, as evidenced by thermogravimetric analyses showing Ru(acac)₃ decomposition initiating at 150°C.

Comparative Analysis of Synthetic Protocols

Table 1 synthesizes key parameters from historical and modern methods:

Method Reagents Conditions Yield Purity Reference
Original (1914)RuCl₃, Hacac, KHCO₃Single-step, 100°C~50%Moderate
Patent Example 1RuCl₃, Hacac, KHCO₃Stepwise KHCO₃, 100°C80%High
Patent Example 2RuCl₃, Hacac, KOHFour-cycle neutralization88%Very High
Prior Art (Single-step)RuCl₃, Hacac, excess KHCO₃Single-step, 100°C49%Low

Key Observations:

  • Yield Improvement: Stepwise alkali addition (Examples 1–2) increases yields by 30–40% compared to single-step protocols.

  • Purity Enhancement: Reducing acetylacetone excess from 10× to 2.5× molar equivalents minimizes co-extraction of unreacted ligand during benzene purification.

  • Role of Alkali: KOH outperforms KHCO₃ in driving reaction completion due to stronger basicity, though it requires careful pH monitoring to avoid overshooting.

Mechanistic Insights and Critical Parameters

Ligand Substitution Dynamics

The synthesis proceeds via sequential ligand substitution, where chloride ions in RuCl₃ are displaced by acetylacetonate anions. NMR and IR studies confirm that each Hacac molecule deprotonates upon binding, forming the tris-chelate complex. The octahedral geometry is stabilized by six oxygen atoms from three bidentate acac⁻ ligands, with average Ru–O bond lengths of 2.00 Å.

Industrial-Scale Considerations

Solvent Extraction and Purification

Post-reaction, Ru(acac)₃ is extracted using benzene, followed by filtration through quantitative filter paper (e.g., No. 5C) and vacuum drying . Residual solvent removal is critical, as benzene traces can inhibit catalytic activity in downstream applications.

Q & A

Q. What are the standard synthetic protocols for preparing tris(acetylacetonato)ruthenium(III), and how do reaction conditions influence yield and purity?

Answer: Tris(acetylacetonato)ruthenium(III) is typically synthesized via ligand substitution reactions using RuCl₃·xH₂O and acetylacetone (Hacac) in a basic medium. Key steps include refluxing in ethanol/water mixtures, pH adjustment to ~9 using sodium acetate, and purification via recrystallization. Yield optimization requires precise control of stoichiometry (e.g., Ru:acac molar ratio 1:3) and reaction time (6–12 hours). Impurities like unreacted RuCl₃ or ligand byproducts can be minimized by iterative recrystallization in ethanol . For reproducibility, document reaction parameters (temperature, solvent ratios, and drying methods) meticulously.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing tris(acetylacetonato)ruthenium(III), and how should data be interpreted?

Answer:

  • UV-Vis Spectroscopy: The complex exhibits d-d transitions in the visible range (λ ~450–550 nm). Compare absorbance peaks with literature spectra to confirm ligand coordination .
  • X-ray Crystallography: Resolve the octahedral geometry and Ru-O bond distances (expected: ~2.0 Å). Use CIF files from databases like the Cambridge Structural Database (CSRD) to validate structural parameters .
  • NMR (¹H and ¹³C): Assign peaks using deuterated solvents (e.g., CDCl₃) and reference shifts for acetylacetonate ligands (e.g., methyl groups at ~1.8–2.1 ppm). Note that paramagnetic Ru(III) may broaden signals, complicating analysis .

Q. How does the stability of tris(acetylacetonato)ruthenium(III) vary under different storage conditions, and what decomposition pathways are observed?

Answer: The complex is hygroscopic and degrades under prolonged exposure to light or moisture. Store in airtight containers with desiccants (e.g., silica gel) at –20°C. Decomposition products include RuO₂ and free acetylacetone, detectable via TGA (weight loss ~150–200°C) and FT-IR (loss of C=O stretches at ~1600 cm⁻¹). Conduct accelerated aging studies under controlled humidity (e.g., 40–80% RH) to model shelf-life .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of tris(acetylacetonato)ruthenium(III) in oxidation reactions, and how can experimental design validate proposed pathways?

Answer: Ru(acac)₃ acts as a catalyst in C-H activation and alcohol oxidation via radical or metal-centered pathways. To distinguish mechanisms:

  • Use radical traps (e.g., TEMPO) in kinetic studies; suppressed reaction rates indicate radical intermediacy.
  • Perform DFT calculations to map energy profiles for Ru(III/IV) redox transitions. Compare computed activation barriers with experimental Eyring plots .
  • Monitor intermediates via in-situ Raman spectroscopy (e.g., Ru=O stretches at ~800 cm⁻¹) .

Q. How do solvent polarity and ligand modifications impact the electronic structure and redox behavior of tris(acetylacetonato)ruthenium(III)?

Answer:

  • Solvent Effects: Cyclic voltammetry in aprotic solvents (e.g., DMF vs. CH₃CN) reveals shifts in Ru(III/II) reduction potentials (ΔE ~0.1–0.3 V). Correlate with solvent donor numbers using linear free-energy relationships (LFER) .
  • Ligand Substitution: Replace acetylacetonate with electron-withdrawing ligands (e.g., hexafluoroacetylacetonate) to stabilize higher oxidation states. Use XPS to confirm Ru oxidation state changes (Ru 3d₅/₂ binding energy ~280–282 eV) .

Q. What strategies resolve contradictions in reported spectroscopic data for tris(acetylacetonato)ruthenium(III) across studies?

Answer: Discrepancies often arise from impurities or instrumental calibration errors. Mitigation steps:

  • Cross-validate data with multiple techniques (e.g., EPR for paramagnetic confirmation, elemental analysis for stoichiometry).
  • Replicate experiments using standardized reagents (e.g., RuCl₃ from the same supplier).
  • Publish raw datasets (e.g., via Zenodo) to enable peer verification .

Methodological Guidance Table

Research Stage Key Considerations Relevant Evidence
Synthesis OptimizationControl pH, solvent polarity, and drying methods to minimize byproducts.
Data ValidationUse triangulation (e.g., XRD + NMR + elemental analysis) to confirm purity.
Mechanistic StudiesCombine kinetic experiments, computational modeling, and in-situ spectroscopy.

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